N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride
Description
Properties
Molecular Formula |
C8H9ClFNO2S |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C8H9ClFNO2S/c1-11(14(9,12)13)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
InChI Key |
ACOYRGGDRPGFNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonylation Using Sulfamoyl Chloride Precursors
A common approach involves reacting N-[(3-fluorophenyl)methyl]-N-methylsulfamide or its analog with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride (ClCOCOCl), or sulfuryl chloride (SO₂Cl₂) in an aprotic solvent (e.g., dichloromethane or acetonitrile) under controlled temperature conditions.
-
- Solvent: Dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature or slightly elevated temperatures (up to 100°C)
- Base: Often a tertiary amine such as triethylamine or pyridine is added to scavenge HCl formed during the reaction
- Reaction time: Several hours to overnight
-
$$
\text{N-[(3-fluorophenyl)methyl]-N-methylsulfamide} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$
This method is adapted from general sulfamoyl chloride preparations described in patent literature, where sulfamoyl chlorides are prepared by chlorination of sulfamoyl precursors in aprotic solvents with base to neutralize liberated HCl.
Use of Oxalyl Chloride in the Presence of Catalysts
Oxalyl chloride is frequently used as a chlorinating agent for sulfonyl and sulfamoyl derivatives. The reaction is often catalyzed by small amounts of N,N-dimethylformamide (DMF), which activates oxalyl chloride via formation of a Vilsmeier-type intermediate.
-
- Solvent: THF or dichloromethane
- Temperature: 0 to 5°C initially, then allowed to warm to room temperature
- Catalyst: DMF in catalytic amounts (e.g., 1-5 mol%)
- Reaction time: 12-24 hours
-
Preparation of (2-(trifluoromethyl)phenyl)methanesulfonyl chloride from its sulfonic acid sodium salt using oxalyl chloride and DMF at 0-5°C for 16 hours with 99% conversion demonstrates the efficacy of this method.
This method can be adapted for this compound synthesis by starting from the corresponding sulfamoyl acid or salt.
Sulfuryl Fluoride-Free SuFEx-Type Protocols
Recent advances in sulfur(VI) fluoride exchange (SuFEx) chemistry have introduced alternative methods for preparing sulfamoyl chlorides without using sulfuryl fluoride (SO₂F₂). These methods employ reagents such as 1-(fluorosulfonyl)-imidazole derivatives to introduce sulfamoyl chloride functionality.
-
- Reagents: Fluorosulfonyl-imidazole salts or related fluorosulfonyl transfer reagents
- Solvents: Dichloromethane or acetonitrile
- Temperature: Low temperature (-78°C) to ambient
- Yields: High (80-99%)
- Advantages: Avoids toxic SO₂F₂ gas, scalable to hectogram quantities
-
The preparation of sulfamoyl chlorides via reaction of phenol substrates with 1-(fluorosulfonyl)-imidazole triflates in the presence of triethylamine in acetonitrile at room temperature yields sulfamoyl chlorides in good yield and purity.
This modern approach may be adapted for the fluorophenylmethyl substrate by substituting the phenol with the corresponding fluorophenylmethyl amine derivative.
Comparative Data Table of Preparation Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination with SOCl₂ | Thionyl chloride + base | CH₂Cl₂, CH₃CN | 0–100°C | Several hours | 70–90 | Common, reliable, requires HCl scavenger |
| Oxalyl chloride + DMF catalyst | Oxalyl chloride + catalytic DMF | THF, CH₂Cl₂ | 0–5°C to RT | 12–24 h | ~99 | High conversion, mild conditions |
| SuFEx-type fluorosulfonylation | Fluorosulfonyl-imidazole salts | CH₂Cl₂, MeCN | −78°C to RT | 0.5–2 h | 80–99 | SO₂F₂-free, scalable, modern method |
Research Findings and Mechanistic Insights
- The chlorosulfonylation step proceeds via nucleophilic attack of the sulfamoyl nitrogen or oxygen on the chlorinating agent, leading to substitution of a hydroxyl or amino hydrogen with chlorine.
- The presence of tertiary amine bases is critical to neutralize HCl formed, preventing side reactions and decomposition.
- Use of aprotic solvents stabilizes intermediates and improves reaction control.
- The SuFEx-type reagents offer a milder and safer alternative to classical chlorinating agents, with enhanced selectivity and scalability.
- Fluorine substitution on the phenyl ring can influence reactivity by electronic effects, potentially requiring optimization of reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Sulfamoyl chlorides react with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonate esters, or sulfonothioates. The reactivity of N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride is influenced by the electron-withdrawing fluorine substituent and steric effects from the benzyl group.
Example Reactions:
*Yields estimated from analogous reactions in cited sources.
Mechanistic Insight :
-
The sulfamoyl chloride’s electrophilic sulfur atom undergoes SN2-type displacement with nucleophiles, releasing HCl.
-
Steric hindrance from the N-methyl and N-benzyl groups may slow reaction kinetics compared to simpler sulfamoyl chlorides .
Hydrolysis
Hydrolysis of the sulfamoyl chloride group produces the corresponding sulfonic acid, a reaction accelerated under basic conditions:
Reaction :
Conditions :
Coupling Reactions in Medicinal Chemistry
The compound serves as a key intermediate in synthesizing sulfonamide-based therapeutics. For example:
Synthesis of Sulfonamide Inhibitors :
Applications :
-
Antimicrobial agents.
-
Enzyme inhibitors targeting carbonic anhydrase or lactate dehydrogenase.
Stability and Side Reactions
-
Thermal Decomposition : At >100°C, elimination of HCl may occur, forming a sulfene intermediate .
-
Competing Hydrolysis : Excess moisture leads to sulfonic acid formation, necessitating anhydrous conditions for substitution reactions .
Comparative Reactivity Table
| Property | This compound | N-(3-Fluorophenyl)sulfamoyl chloride |
|---|---|---|
| Electrophilicity | Moderate (steric hindrance) | High |
| Hydrolysis Rate | Slower (due to substituents) | Faster |
| Amine Reactivity | 70–85% yield | 85–95% yield |
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride involves its interaction with biological molecules, particularly proteins and enzymes. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Key Observations :
- Fluorine’s electronegativity in this compound balances reactivity and stability, making it suitable for controlled sulfonylation reactions.
- Trifluoromethanesulfonyl chloride’s extreme reactivity limits its use in delicate syntheses, whereas the target compound offers a more tunable alternative .
Biological Activity
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
This compound is synthesized through the reaction of 3-fluorobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The synthesis typically follows these steps:
- Dissolve 3-fluorobenzylamine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride while maintaining a low temperature (0-5°C).
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
This synthetic route is crucial as it ensures the stability and reactivity of the sulfonamide group, which is essential for its biological activity .
The biological activity of this compound primarily stems from its ability to inhibit folic acid synthesis in bacteria. It achieves this by binding to dihydropteroate synthase, an enzyme critical for bacterial survival. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death .
In addition to its antimicrobial properties, preliminary studies suggest potential anticancer activity. The compound may exert cytotoxic effects on cancer cells through mechanisms similar to those observed in traditional chemotherapeutics, although detailed studies are still required to elucidate these pathways .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting gram-positive and gram-negative bacteria, suggesting its potential as a novel antibiotic agent .
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. Molecular docking studies reveal favorable interactions with key proteins involved in cell cycle regulation and apoptosis, such as caspases and CDK proteins .
- Comparative Analysis : When compared to other sulfonamide derivatives like sulfamethoxazole and sulfadiazine, this compound exhibits enhanced lipophilicity and binding affinity due to the presence of the fluorophenyl group. This modification may contribute to its increased efficacy against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl chloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting N-methylsulfamoyl chloride with 3-fluorobenzylamine under anhydrous conditions. Key parameters include maintaining a reaction temperature of 0°C to suppress side reactions (e.g., hydrolysis), dropwise addition of reagents to control exothermic processes, and using dichloromethane as a solvent for optimal solubility. Post-synthesis steps such as quenching with saturated aqueous sodium bicarbonate and purification via vacuum distillation are critical for isolating the product. Reaction progress should be monitored using TLC, and yields can be enhanced by ensuring an inert atmosphere (argon/nitrogen) to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Definitive for structural confirmation, especially for resolving stereochemistry and bond angles. Single crystals suitable for analysis are obtained via slow evaporation from ethanol .
- ¹H/¹³C NMR : Identifies functional groups (e.g., sulfamoyl chloride at δ ~3.3 ppm for CH₃-SO₂) and purity. Fluorine’s deshielding effect requires optimized acquisition parameters (e.g., ¹⁹F decoupling) .
- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 247.7 [M+H]⁺) and detects impurities .
Advanced Research Questions
Q. How does this compound serve as a precursor in developing neuropharmacological PET radioligands?
- Methodological Answer : The 3-fluorophenyl moiety enables ¹⁸F radiolabeling for positron emission tomography (PET) probes targeting receptors like neurokinin-3. For example, [¹⁸F]Lu AF10628, a structurally similar compound, demonstrated high specificity in autoradiography studies using guinea pig and primate brain sections. Key optimizations include adjusting lipophilicity (logP 2.1–2.5) via substituent modifications to enhance blood-brain barrier penetration while maintaining receptor affinity .
Q. What strategies resolve contradictory bioactivity data when using this sulfamoyl chloride in kinase inhibition assays?
- Methodological Answer : Discrepancies may arise from differential cellular permeability or off-target effects. Implement orthogonal assays:
Radio ligand binding assays (e.g., ³H-labeled analogs) to confirm direct target engagement.
Cellular thermal shift assays (CETSA) to verify target modulation in live cells.
CRISPR knockouts to establish phenotype dependency on the target kinase.
Structure-activity relationship (SAR) studies modifying the benzyl group can clarify bioactivity trends .
Q. What analytical challenges emerge in quantifying trace decomposition products during long-term stability studies?
- Methodological Answer : Hydrolysis to sulfonic acid derivatives is a major degradation pathway. Use UPLC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) columns (e.g., 2.7 µm, 50 mm × 2.1 mm) to separate polar degradation products. Deuterated internal standards improve quantification accuracy. Storage at -20°C under argon with 3Å molecular sieves extends shelf-life beyond six months .
Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom para to the methylene group increases electrophilicity at the sulfur center. Density functional theory (DFT) calculations (B3LYP/6-31G*) show a 18% higher partial positive charge on sulfur compared to non-fluorinated analogs, explaining its 3.2× faster reaction rate with piperidine in DMF at 25°C. Substituent effects on reaction kinetics can be systematically studied using Hammett plots .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on bond lengths in sulfamoyl chloride derivatives?
- Methodological Answer : Discrepancies in S–N bond lengths (typically 1.60–1.65 Å) may arise from crystal packing forces or resolution limits. Compare multiple datasets (e.g., Cambridge Structural Database entries) and perform Hirshfeld surface analysis to quantify intermolecular interactions. High-resolution synchrotron X-ray data (≤0.8 Å) reduces measurement uncertainty .
Methodological Best Practices
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
